- Method for synthesizing (4-fluoro-5-isopropyl-2-methoxyphenyl)boric acid, China, , ,
Cas no 944317-92-4 (1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene)
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-broMo-4-fluoro-5-isopropyl-2-Methoxybenzene
- 1-bromo-4-fluoro-2-methoxy-5-propan-2-ylbenzene
- 1-BROMO-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-BENZENE
- 1-BROMO-4-FLUORO-2-METHOXY-5-(PROPAN-2-YL)BENZENE
- 2-bromo-4-isopropyl-5-fluoroanisole
- 2-bromo-5-fluoro-4-isopropylanisole
- 4-isopropyl-2-bromo-5-fluoroanisole
- BENZENE,1-BROMO-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)
- C-8375
- QC-4127
- 1-Bromo-4-fluoro-2-methoxy-5-(1-methylethyl)benzene (ACI)
- CPPYOHQHPFTBON-UHFFFAOYSA-N
- KST246LRF8
- AKOS025291311
- PB11150
- DA-00417
- C10H12BrFO
- 1-Bromo-4-fluoro-5-isopropyl-2-methoxy-benzene
- MFCD15528104
- CS-0006991
- 1-Bromo-4-fluoro-2-methoxy-5-(1-methylethyl)benzene
- DTXSID70725415
- BENZENE, 1-BROMO-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-
- 944317-92-4
- SCHEMBL904264
- DS-7661
- 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene
-
- MDL: MFCD15528104
- Inchi: 1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3
- InChI Key: CPPYOHQHPFTBON-UHFFFAOYSA-N
- SMILES: FC1C(C(C)C)=CC(Br)=C(OC)C=1
Computed Properties
- Exact Mass: 246.00600
- Monoisotopic Mass: 246.00556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.343±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 240.1±40.0 ºC (760 Torr),
- Flash Point: 124.3±11.6 ºC,
- Solubility: Almost insoluble (0.025 g/l) (25 º C),
- PSA: 9.23000
- LogP: 3.72020
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SZ206-1g |
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene |
944317-92-4 | 97% | 1g |
634CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SZ206-5g |
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene |
944317-92-4 | 97% | 5g |
2011CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SZ206-25g |
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene |
944317-92-4 | 97% | 25g |
6076CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SZ206-10g |
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene |
944317-92-4 | 97% | 10g |
3362CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12849-25g |
1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene |
944317-92-4 | 95% | 25g |
$470 | 2023-09-07 | |
| TRC | B678283-10mg |
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene |
944317-92-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678283-50mg |
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene |
944317-92-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678283-100mg |
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene |
944317-92-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A019088674-5g |
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene |
944317-92-4 | 95% | 5g |
$233.20 | 2023-08-31 | |
| Alichem | A019088674-10g |
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene |
944317-92-4 | 95% | 10g |
$367.20 | 2023-08-31 |
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Production Method
Production Method 1
Production Method 2
1.2 Reagents: Disodium sulfide ; 30 min, < 20 °C
- Process for a CETP inhibitor, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium sulfite Solvents: Water
- Synthesis of intermediates for preparing anacetrapib and derivatives, European Patent Organization, , ,
Production Method 4
1.2 Reagents: Trifluoroacetic acid ; -20 °C
1.3 Solvents: 1,2-Dichloroethane ; 2 - 3 h, < -5 °C; 15 min, -10 °C
- Process for preparation of biaryl chloride, World Intellectual Property Organization, , ,
Production Method 5
- Process for synthesizing a cetp inhibitor, United States, , ,
Production Method 6
- Synthesis of intermediates for preparing anacetrapib and derivatives thereof, World Intellectual Property Organization, , ,
Production Method 7
- Process for preparation of 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene from 3-fluorophenyl methyl ether, China, , ,
Production Method 8
1.2 Reagents: Sodium sulfite Solvents: Water
- Synthesis of intermediates for preparing anacetrapib and derivatives thereof, World Intellectual Property Organization, , ,
Production Method 9
- Method for preparing anacetrapib key intermediate, China, , ,
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; -10 °C
- Preparative scale synthesis of the biaryl core of anacetrapib via a ruthenium-catalyzed direct arylation reaction: unexpected effect of solvent impurity on the arylation reaction, Journal of Organic Chemistry, 2011, 76(5), 1436-1439
Production Method 11
- New process of preparation for anacetrapib and intermediates thereof, India, , ,
Production Method 12
- Synthesis of intermediates for preparing anacetrapib and derivatives thereof, United States, , ,
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Raw materials
- Benzenemethanol, 5-bromo-2-fluoro-4-methoxy-alpha,alpha-dimethyl-
- 2-Fluoro-1-isopropyl-4-methoxybenzene
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Preparation Products
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Suppliers
1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene
Comprehensive Overview of 1-Bromo-4-Fluoro-2-Methoxy-5-(Propan-2-yl)Benzene (CAS No. 944317-92-4)
1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene (CAS No. 944317-92-4) is a halogenated aromatic compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure, featuring bromine, fluorine, and methoxy functional groups, makes it a versatile intermediate in organic synthesis. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery and specialty chemical manufacturing.
The compound's IUPAC name reflects its precise chemical architecture: a benzene ring substituted with bromo (Br), fluoro (F), methoxy (OCH3), and isopropyl (CH(CH3)2) groups. This arrangement contributes to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical for constructing complex molecules. Recent studies highlight its role in developing fluorinated pharmaceuticals, a growing trend driven by the demand for metabolic stability and bioavailability in drug candidates.
In the context of green chemistry, 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene has been explored as a building block for eco-friendly synthesis routes. The incorporation of fluorine atoms aligns with modern medicinal chemistry strategies, as evidenced by the rise in FDA-approved fluoro-containing drugs. Users searching for "halogenated benzene derivatives" or "fluorinated aromatic intermediates" will find this compound particularly relevant due to its balanced lipophilicity and electronic effects.
From a commercial perspective, CAS No. 944317-92-4 is supplied by specialty chemical vendors under names like 4-bromo-2-fluoro-5-isopropyl-1-methoxybenzene, catering to R&D laboratories and industrial-scale production. Analytical data, including NMR spectra and HPLC purity, are often requested by buyers, reflecting the compound's importance in quality-sensitive applications. Its stability under standard storage conditions (room temperature, inert atmosphere) further enhances its practicality.
Emerging discussions in AI-driven drug discovery platforms frequently reference halogenated aromatics like this compound for virtual screening libraries. Computational chemists value its 3D molecular descriptors, which are instrumental in QSAR modeling. Additionally, patent databases reveal its use in OLED materials and liquid crystal formulations, addressing the demand for advanced electronic materials.
For synthetic chemists, optimizing the yield of 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene involves careful selection of catalysts and solvents. Recent publications emphasize palladium-catalyzed methods or microwave-assisted synthesis to reduce reaction times—a hot topic in process chemistry forums. Environmental concerns also drive interest in solvent-free or water-mediated protocols for its production.
In summary, CAS No. 944317-92-4 represents a multifaceted chemical tool with expanding applications. Its alignment with trends like fluorine chemistry, sustainable synthesis, and high-throughput screening ensures continued relevance in scientific and industrial communities. Future research may explore its derivatives for bioactive molecules or functional materials, further solidifying its role in innovation pipelines.
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